tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Overview
Description
tert-Butyl 2-(hydroxymethyl)-6-azaspiro[34]octane-6-carboxylate is a chemical compound with the molecular formula C12H21NO4 It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could yield alcohol or alkane derivatives.
Scientific Research Applications
tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the spiro structure provides a rigid framework that can influence binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness
tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spiro structure and the presence of both a hydroxymethyl group and a carboxylate group. This combination of functional groups and structural features makes it a versatile compound for various applications in research and industry .
Biological Activity
tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS Number: 203662-48-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing available research findings, case studies, and relevant data.
Molecular Formula: CHNO
Molecular Weight: 241.33 g/mol
Purity: Minimum 97%
Storage Conditions: Room temperature
The compound features a spirocyclic structure, which is known to influence its biological interactions and pharmacological properties.
Research on related compounds suggests that the biological activity of this compound may involve interactions with various biochemical pathways. These interactions can include modulation of enzyme activity, receptor binding, and cellular signaling pathways.
Antioxidant Activity
One area of interest is the compound's potential antioxidant properties. Studies indicate that related spirocyclic compounds can scavenge free radicals and reduce oxidative stress in cell models. For instance, compounds that share structural similarities with this compound have demonstrated protective effects against oxidative damage in liver cells (HepG2) induced by tert-butyl hydroperoxide (tBHP) .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines. Preliminary data suggest that it may exhibit selective cytotoxic effects, potentially making it a candidate for further development in cancer therapy. Specific studies have highlighted the ability of similar compounds to induce apoptosis in cancer cells while sparing normal cells .
Neuroprotective Effects
Emerging evidence suggests that spirocyclic compounds could possess neuroprotective properties. Research indicates that these compounds may mitigate neuronal damage through anti-inflammatory mechanisms and by enhancing cellular resilience against stressors such as oxidative stress .
Study 1: HepG2 Cell Line Protection
A study investigated the protective effects of related spirocyclic compounds against oxidative stress-induced apoptosis in HepG2 cells. The results showed that these compounds significantly improved cell viability and reduced markers of apoptosis when cells were pre-treated with the compound before exposure to tBHP .
Study 2: Selective Cytotoxicity Against Cancer Cells
In another study, a series of spirocyclic compounds were tested for their cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The findings indicated that certain derivatives exhibited potent anti-cancer activity, leading to further investigation into their mechanisms of action and potential therapeutic applications .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 241.33 g/mol |
CAS Number | 203662-48-0 |
Purity | Minimum 97% |
Potential Activities | Antioxidant, Cytotoxic, Neuroprotective |
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-5-4-13(9-14)6-10(7-13)8-15/h10,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADWHBFAGOIEAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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